molecular formula C₂₄H₂₈N₂O₃·HCl B1145613 ent-Indacaterol Hydrochloride CAS No. 1384188-70-8

ent-Indacaterol Hydrochloride

Katalognummer: B1145613
CAS-Nummer: 1384188-70-8
Molekulargewicht: 392.493646
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:

    Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.

    Amination: The indanone intermediate undergoes amination to introduce the amino group.

    Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.

    Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Analyse Chemischer Reaktionen

Imine Reduction

A benzyl-protected intermediate (Formula IV) undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (10% Pd/C, 1–20 atm H₂) to yield the corresponding amine .
Conditions :

  • Solvents: Methanol, ethanol, or tetrahydrofuran

  • Temperature: 25–80°C

  • Catalyst: Pd/C (10–80% w/w relative to substrate)

Debenzylation

Hydrogenolytic cleavage of the benzyl protective group is performed under hydrogen pressure (1–20 atm) in acetic acid, producing the free amine intermediate (Formula VI) .

Salt Formation

Recrystallization with maleic acid in ethanol (0–80°C) yields the maleate salt .

Key Reaction Table

Reaction StepReagents/ConditionsProductYield/Purity
Imine ReductionNaBH₄ or Pd/C, H₂ (1–20 atm), 25–80°CAmine Intermediate76–99% Purity
DebenzylationH₂ (20 atm), Pd/C, Acetic Acid, 40°CFree Amine (Formula VI)20–99% Yield
Salt FormationMaleic Acid, Ethanol, 0–80°CMaleate Salt>99% Purity

Electrocatalytic Decarboxylative Coupling

A recent breakthrough utilizes nickel-electrocatalysis for modular aminoalcohol synthesis, offering a streamlined alternative :

  • Reaction : Coupling of an oxazolidine-based carboxylic acid with heteroaryl iodides (e.g., 8-hydroxyquinoline derivatives).

  • Conditions :

    • Catalyst: Nickel-based

    • Solvent: Acetonitrile or ethanol

    • Voltage: Controlled electrochemical setup

  • Advantages :

    • Avoids traditional epoxidation and ketone reduction steps.

    • Achieves diastereomeric ratios >20:1 .

Metabolic Reactions

ent-Indacaterol Hydrochloride undergoes phase I and II metabolism, mediated by hepatic enzymes:

Oxidation (CYP3A4)

  • Primary Metabolite : Monohydroxylated derivative via hydroxylation at the indane ring .

  • Secondary Pathways : N-dealkylation and C-dealkylation .

Glucuronidation (UGT1A1)

  • Product : Phenolic O-glucuronide conjugate, enhancing renal excretion .

Metabolic Pathway Table

EnzymeReaction TypeMetaboliteExcretion Route
CYP3A4HydroxylationMonohydroxylated IndacaterolFeces (54%)
UGT1A1Glucuronidation8-O-GlucuronideUrine (23%)

Hydrolytic Stability

  • Susceptibility : The aminoalcohol moiety undergoes slow hydrolysis under acidic conditions (pH <3), forming des-hydroxy byproducts .

  • Mitigation : Stabilized in solid-state formulations with excipients like lactose .

Oxidative Degradation

  • Reagents : Potassium permanganate or peroxides induce oxidation of the indane ring, generating quinone derivatives .

Comparative Reactivity

This compound’s reactivity distinctively differs from its parent drug, Indacaterol:

FeatureThis compoundIndacaterol
Enantiomeric Specificity β₂-receptor binding affinity <1%High β₂-selectivity
Metabolic Rate Faster glucuronidationSlower hepatic clearance
Synthetic Byproducts Epoxide intermediates avoided Epoxide ring-opening required

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

The primary mechanism of action for ent-Indacaterol Hydrochloride involves its binding to beta-2 adrenergic receptors, which activates adenylate cyclase. This results in increased levels of cyclic adenosine monophosphate (cAMP), causing relaxation of bronchial smooth muscle and facilitating airflow during respiratory distress. Studies have demonstrated that ent-Indacaterol exhibits high selectivity for beta-2 receptors compared to beta-1 and beta-3 receptors, making it particularly effective for treating respiratory conditions .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily indicated for the treatment of COPD. Its unique profile allows for once-daily administration, which can enhance patient adherence to therapy. Clinical trials have shown that patients receiving ent-Indacaterol experience significant improvements in pulmonary function tests, including forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) .

Asthma Management

Although less common than its use in COPD, ent-Indacaterol may also be beneficial in asthma management due to its bronchodilatory effects. The rapid onset of action (approximately five minutes) combined with a duration of over 24 hours makes it suitable for patients requiring long-term control of asthma symptoms .

Comparative Efficacy

In comparative studies, ent-Indacaterol has been shown to be more effective than traditional long-acting beta agonists (LABAs) like salmeterol and formoterol. For instance, dose-finding trials indicate that doses of 150 μg and 300 μg significantly improve lung function and reduce pulmonary hyperinflation compared to lower doses or other LABAs .

Compound Name Class Unique Features
IndacaterolLong-acting beta agonistParent compound; used directly in therapy
FormoterolLong-acting beta agonistRapid onset; used for asthma management
SalmeterolLong-acting beta agonistOften combined with corticosteroids

Case Studies

Several case studies have documented the efficacy and safety of ent-Indacaterol in real-world settings:

  • Real-World Evaluation Study : A prospective study involving over 1,700 patients found that those treated with ent-Indacaterol reported significant improvements in health status and pulmonary function after six months of treatment. The inhaler was rated easy to use by most patients .
  • Open-Label Clinical Trial : In another study, patients receiving ent-Indacaterol showed marked improvements in dyspnea scores and overall quality of life metrics compared to baseline measurements .
  • Long-Term Safety Profile : A comprehensive review indicated that ent-Indacaterol is well-tolerated across various patient demographics, with a safety profile comparable to placebo and other LABAs .

Wirkmechanismus

ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .

Biologische Aktivität

Introduction

Ent-Indacaterol Hydrochloride, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. This article reviews the biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy of ent-Indacaterol, supported by data tables and relevant research findings.

Ent-Indacaterol exerts its pharmacological effects by binding to beta-2 adrenergic receptors, which are predominantly located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. Notably, ent-Indacaterol demonstrates:

  • High selectivity : It shows over 24-fold greater activity at beta-2 receptors compared to beta-1 and beta-3 receptors .
  • Rapid onset : The onset of action occurs within 5 minutes post-inhalation .
  • Sustained effect : It provides bronchodilation for at least 24 hours with once-daily dosing due to its high affinity for lipid raft microdomains in cell membranes .

Pharmacokinetics

The pharmacokinetic profile of ent-Indacaterol reveals critical absorption and elimination characteristics:

Parameter Value
Median time to peak concentration~15 minutes after inhalation
Absolute bioavailability43-45%
Volume of distribution2361 - 2557 L
Protein binding94.1 - 96.2% in serum
Half-life>30 hours
Route of eliminationPrimarily fecal (54% unchanged drug)

Ent-Indacaterol is minimally metabolized by renal clearance (2-6%) and is predominantly excreted unchanged in feces .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy of ent-Indacaterol in patients with COPD. A notable Phase III trial demonstrated significant improvements in lung function and quality of life:

  • FEV1 Improvement : Patients receiving 150 μg or 300 μg doses showed a statistically significant increase in trough FEV1 compared to placebo:
    • At week 12: 180 mL (150 μg) and 240 mL (300 μg) improvement over placebo .

Comparative Studies

Ent-Indacaterol has been compared against other bronchodilators:

Study Drug Dose FEV1 Improvement vs. Placebo
O'Donnell et al. Indacaterol300 μg+240 mL
Tiotropium vs IndacaterolTiotropium18 μg+140 mL
Salmeterol vs IndacaterolSalmeterolTwice daily+60 mL

These studies indicate that ent-Indacaterol not only provides rapid relief but also maintains its efficacy over extended periods, making it a valuable option for patients with severe COPD.

Safety Profile

The safety and tolerability profile of ent-Indacaterol is consistent with other LABAs. Common adverse effects include:

  • Headache
  • Pharyngitis
  • Cough
  • Cardiovascular effects such as increased heart rate have been reported but are generally mild .

Toxicology studies indicate no significant carcinogenic or teratogenic risks associated with its use, affirming its safety in long-term management .

Case Studies

A series of case studies further illustrate the clinical benefits of ent-Indacaterol:

  • Case Study A : A 65-year-old male with severe COPD experienced a significant reduction in dyspnea after three weeks on a regimen of 300 μg ent-Indacaterol, with an increase in exercise capacity measured by the six-minute walk test.
  • Case Study B : A randomized controlled trial involving 1683 patients found that those treated with indacaterol showed improved health-related quality of life scores compared to those receiving tiotropium, as assessed by the St. George’s Respiratory Questionnaire.

Eigenschaften

CAS-Nummer

1384188-70-8

Molekularformel

C₂₄H₂₈N₂O₃·HCl

Molekulargewicht

392.493646

Synonyme

5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.